(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a novel derivative synthesized from benzo[d]thiazol-2-yl and piperazin-1-yl groups . It’s part of a series of compounds that have been synthesized and evaluated for their potential biological activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on their yield, melting point, and IR spectra .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned, similar benzothiazole derivatives have shown inhibitory concentrations against M. tuberculosis . Molecular docking studies have been accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-19(24-11-9-23(10-12-24)18-7-3-4-8-21-18)15-13-25(14-15)20-22-16-5-1-2-6-17(16)27-20/h1-8,15H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVJPLDLCUOFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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